3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine
Description
3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifunctional substitution pattern:
- Position 3: Chlorine substituent.
- Position 7: A 5-(2,4-dichlorophenyl)furan-2-yl group.
- Position 2: Methyl group.
Pyrazolo[1,5-a]pyrimidines are purine analogs with demonstrated applications in medicinal chemistry, including antitrypanosomal, antischistosomal, and kinase inhibitory activities .
Properties
IUPAC Name |
3-chloro-7-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N3O/c1-9-16(20)17-21-7-6-13(23(17)22-9)15-5-4-14(24-15)11-3-2-10(18)8-12(11)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLWWZJFFIQCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic compound with potential applications in various biological contexts. Its unique structure, characterized by a pyrazolo-pyrimidine framework, suggests diverse biological activities that merit thorough investigation.
- Molecular Formula : C17H10Cl3N3O
- Molecular Weight : 378.64 g/mol
- IUPAC Name : 3-chloro-7-[5-(2,4-dichlorophenyl)furan-2-yl]-2-methylpyrazolo[1,5-a]pyrimidine
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with nucleic acids and proteins.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. For instance:
- In vitro Studies : Compounds within this class have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.
- Case Study : A derivative of this compound demonstrated significant activity against human lung cancer cells (A549), with IC50 values indicating potent cytotoxicity.
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented:
- Bacterial Inhibition : Research shows that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Fungal Activity : Some studies report antifungal properties against Candida species, suggesting a broad-spectrum antimicrobial profile.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties:
- Mechanism : Compounds may modulate neurotransmitter systems, particularly affecting acetylcholine and serotonin levels in the brain. This modulation could provide therapeutic benefits in neurodegenerative diseases.
- Case Study : In animal models, a related compound reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Evidence Type | Findings |
|---|---|---|
| Anticancer | In vitro studies | Cytotoxicity against A549 cells (IC50 values) |
| Antimicrobial | Bacterial studies | Inhibition of Gram-positive/negative bacteria |
| Fungal studies | Activity against Candida species | |
| Neuroprotective | Animal models | Reduced neuroinflammation in Alzheimer's models |
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key analogs and their substituent patterns are compared below:
Key Observations :
Crystallographic and Conformational Analysis
Crystal structures of related compounds reveal:
- Dihedral Angles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
